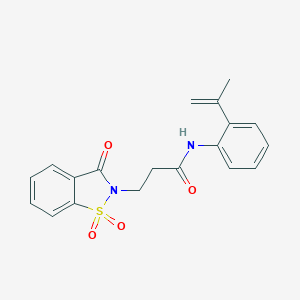![molecular formula C19H14ClFN2O3S B301776 2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B301776.png)
2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a chemical compound that belongs to the class of thiazolidinedione derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is not fully understood. However, it is known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ leads to the regulation of various genes involved in these processes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in diabetic animal models. It has also been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide in lab experiments is its well-documented pharmacological properties and potential therapeutic applications. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide. One of the potential directions is the optimization of its pharmacological properties, such as solubility, bioavailability, and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the development of novel derivatives based on this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide involves the reaction of 2-chloro-6-fluorobenzaldehyde, 2-aminothiophenol, and 3-methylphenylacetic acid in the presence of a catalyst. The reaction proceeds through a multistep process, including condensation, cyclization, and acylation, resulting in the formation of the final product.
Aplicaciones Científicas De Investigación
2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-diabetic, anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies.
Propiedades
Nombre del producto |
2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C19H14ClFN2O3S |
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
2-[(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C19H14ClFN2O3S/c1-11-4-2-5-12(8-11)22-17(24)10-23-18(25)16(27-19(23)26)9-13-14(20)6-3-7-15(13)21/h2-9H,10H2,1H3,(H,22,24)/b16-9+ |
Clave InChI |
UGAVGRKOTYPXPR-CXUHLZMHSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=O |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=O |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301696.png)
![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)


![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)
![N-[2-(phenylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B301702.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B301708.png)
![4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B301709.png)
![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301710.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301711.png)
![2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B301713.png)
![Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B301714.png)
![2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B301715.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B301716.png)